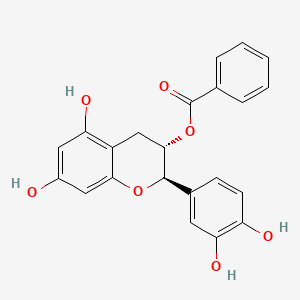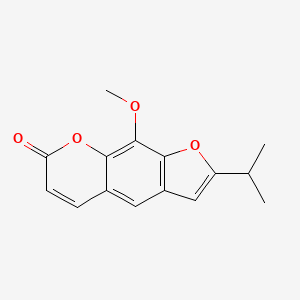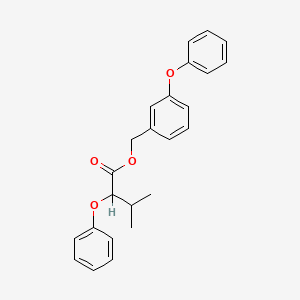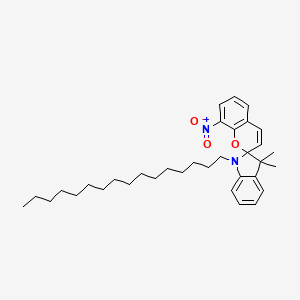
Spiro(2H-1-benzopyran-2,2'-(2H)indole), 1'-hexadecyl-1',3'-dihydro-3',3'-dimethyl-8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- is a complex organic compound known for its photochromic properties. This compound belongs to the class of spiropyrans, which are characterized by their ability to change color upon exposure to light. The unique structure of this compound allows it to undergo reversible transformations between two forms, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- typically involves a multi-step process. The initial step often includes the formation of the indole and benzopyran moieties, followed by their spirocyclization. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the spiro linkage. For instance, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- has numerous applications in scientific research:
Chemistry: Used as a photochromic dye in studies of light-induced molecular transformations.
Biology: Employed in the development of photoresponsive biomaterials and sensors.
Medicine: Investigated for potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of smart materials, such as photochromic coatings and optical data storage devices.
Mechanism of Action
The mechanism of action of Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound transitions from a closed spiro form to an open merocyanine form. This transformation alters the compound’s optical properties, making it useful in various applications. The molecular targets and pathways involved in this process include the absorption of photons and subsequent electronic rearrangements within the molecule.
Comparison with Similar Compounds
Similar Compounds
- Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’,3’,3’-trimethyl-6-nitro-
- Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’,3’,3’-trimethyl-8-nitro-
- Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’,3’,3’-dimethyl-6-nitro-
Uniqueness
What sets Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- apart from similar compounds is its unique hexadecyl chain. This long alkyl chain enhances the compound’s solubility in non-polar solvents and improves its compatibility with various materials, making it particularly valuable in industrial applications.
Properties
CAS No. |
60168-18-5 |
|---|---|
Molecular Formula |
C34H48N2O3 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
1'-hexadecyl-3',3'-dimethyl-8-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C34H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27-35-30-23-18-17-22-29(30)33(2,3)34(35)26-25-28-21-20-24-31(36(37)38)32(28)39-34/h17-18,20-26H,4-16,19,27H2,1-3H3 |
InChI Key |
RGVPITVDQOGSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


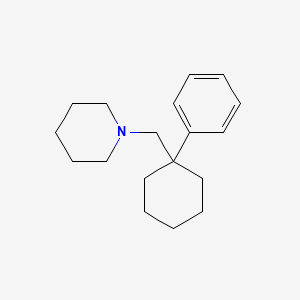
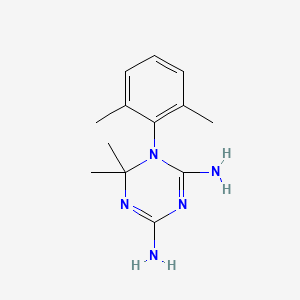
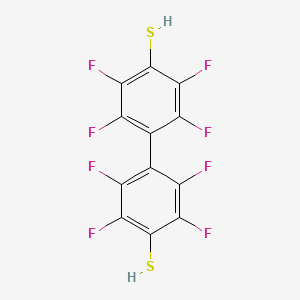
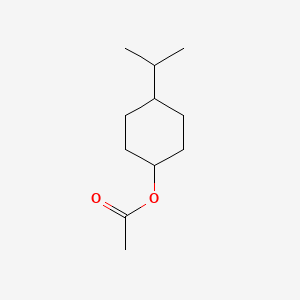

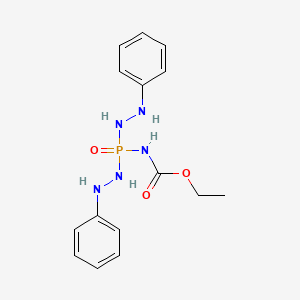
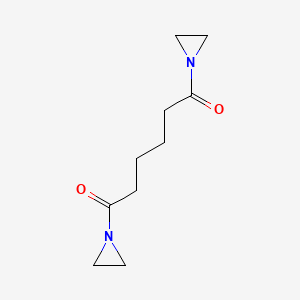

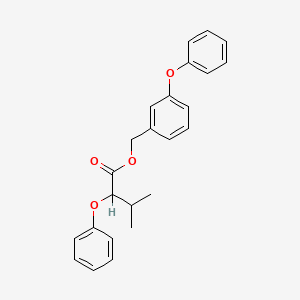
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
